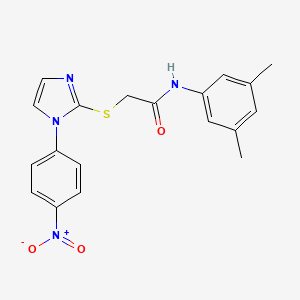

N-(3,5-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

CAS No.: 851079-50-0

Cat. No.: VC4287906

Molecular Formula: C19H18N4O3S

Molecular Weight: 382.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851079-50-0 |

|---|---|

| Molecular Formula | C19H18N4O3S |

| Molecular Weight | 382.44 |

| IUPAC Name | N-(3,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |

| Standard InChI | InChI=1S/C19H18N4O3S/c1-13-9-14(2)11-15(10-13)21-18(24)12-27-19-20-7-8-22(19)16-3-5-17(6-4-16)23(25)26/h3-11H,12H2,1-2H3,(H,21,24) |

| Standard InChI Key | YRCAZDAWINDNRU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C |

Introduction

Synthesis

The synthesis of N-(3,5-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide likely involves the following steps:

-

Formation of the Imidazole Derivative:

-

The imidazole ring can be synthesized through cyclization reactions involving aldehydes, amines, and thiourea derivatives.

-

-

Thioether Bond Formation:

-

A nucleophilic substitution reaction using a thiol derivative (e.g., 2-mercaptoacetamide) and the imidazole derivative forms the thioether linkage.

-

-

Amide Coupling:

-

The coupling of the thioether intermediate with 3,5-dimethylphenylamine produces the final acetamide compound.

-

These steps are typically carried out under controlled conditions using catalysts or activating agents to enhance reaction efficiency.

Spectroscopic Characterization

The compound can be characterized using standard spectroscopic techniques:

-

NMR Spectroscopy:

-

Proton (H) and Carbon (C) NMR provide insights into the chemical environment of hydrogens and carbons in the molecule.

-

Expected signals include aromatic proton shifts for both phenyl rings and characteristic shifts for the imidazole protons.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation patterns.

-

-

Infrared (IR) Spectroscopy:

-

Identifies functional groups such as the nitro group (strong absorption near 1500 cm) and amide group (C=O stretch around 1650 cm).

-

Potential Applications

Given its structural features, this compound may exhibit diverse biological activities:

-

Antimicrobial Activity:

-

Imidazole derivatives are known for their antifungal and antibacterial properties due to their ability to interfere with microbial enzymes.

-

-

Anticancer Potential:

-

Nitroaromatic compounds often demonstrate cytotoxicity against cancer cells by inducing oxidative stress or DNA damage.

-

-

Drug Design:

-

The combination of an imidazole ring with a nitro group suggests potential as a pharmacophore for enzyme inhibition or receptor binding.

-

-

Molecular Docking Studies:

-

Computational studies can predict its binding affinity to biological targets such as enzymes or receptors involved in inflammation or infection pathways.

-

Comparative Data Table

| Property | Details |

|---|---|

| Molecular Formula | C18H18N4O2S |

| Functional Groups | Acetamide, Imidazole, Nitro, Thioether |

| Synthesis Steps | Imidazole formation → Thioether linkage → Amide coupling |

| Spectroscopic Techniques | NMR, IR, MS |

| Potential Applications | Antimicrobial, Anticancer, Drug Design |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume